![molecular formula C7H8BrClF3N3 B2459491 1-Brom-3-(Trifluormethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-Hydrochlorid CAS No. 2138351-97-8](/img/structure/B2459491.png)

1-Brom-3-(Trifluormethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-Hydrochlorid

Übersicht

Beschreibung

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClF3N3 and its molecular weight is 306.51. The purity is usually 95%.

BenchChem offers high-quality 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

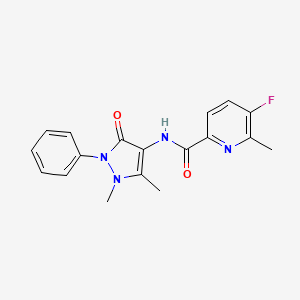

Diese Verbindung wurde bei der Synthese einer Vielzahl von 3-Trifluormethyl-5,6-dihydro-[1,2,4]triazolopyrazinderivaten eingesetzt . Diese Derivate wurden effektiv auf ihre Antikrebsaktivität untersucht und zeigten vielversprechende Ergebnisse . Beispielsweise zeigte eine der Verbindungen (RB7) eine bemerkenswerte Antikrebsaktivität an HT-29-Dickdarmkrebszelllinien .

Arzneimittelsynthese

Die Verbindung wird als Zwischenprodukt bei der Synthese von Sitagliptin verwendet, einem neuartigen Antidiabetikum . Sitagliptin ist ein Dipeptidylpeptidase-4 (DPP-4)-Inhibitor, der die Fähigkeit des Körpers verbessern kann, den hohen Blutzuckerspiegel zu senken .

Industrielle Produktion

Die Synthesemethode dieser Verbindung ist einfach, erzeugt keine große Menge an Nebenprodukten und ist für die industrielle Produktion günstig . Die Ausgangsrohstoffe sind leicht verfügbar, was sie zu einer guten Wahl für die großtechnische Synthese macht .

Sicherheit und Handhabung

Obwohl die Toxizität und Gefährlichkeit dieser Verbindung relativ gering sind, sollten beim Umgang damit im Labor dennoch Sicherheitsvorkehrungen getroffen werden . Es wird empfohlen, den Kontakt mit Haut und Augen zu vermeiden, für gute Belüftungsbedingungen zu sorgen und korrekte experimentelle Arbeitsverfahren sowie persönliche Schutzmaßnahmen zu befolgen .

Wirkmechanismus

Target of Action

Similar compounds have shown promising results in anti-cancer studies .

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 .

Result of Action

The resultant compounds of similar structure were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

Eigenschaften

IUPAC Name |

1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF3N3.ClH/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11;/h12H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIBCSJOXCXCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=C2C(F)(F)F)Br)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)

![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2459414.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2459420.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2459421.png)

![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2459422.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)

![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2459424.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)